(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

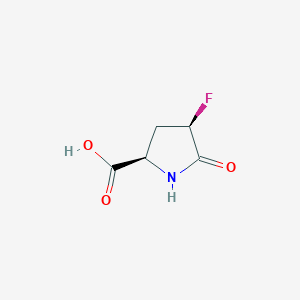

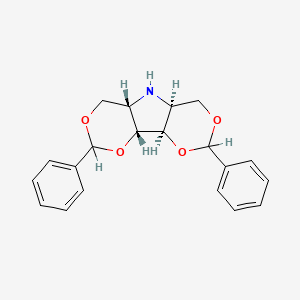

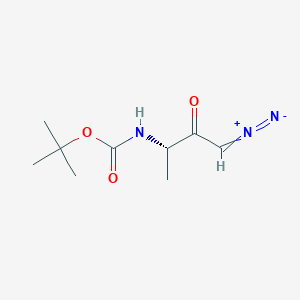

“(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is a chemical compound. The arrangement of atoms and the chemical bonds that hold the atoms together are key components of its structure .

Molecular Structure Analysis

The molecule consists of 19 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms, making a total of 36 atoms . It contains a total of 35 bonds, including 16 non-Hydrogen bonds, 3 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 1 (thio-) carbamate (aliphatic), and 1 positively charged Nitrogen .科学的研究の応用

Synthesis of Complex Molecules

Research on "(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone" often involves its use as an intermediate in the synthesis of complex molecules. For instance, it is used in the synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines through a Ugi 4CC Staudinger/aza-Wittig sequence. This process is significant for new drug design, highlighting the compound's role in pharmaceutical research and development (Lecinska et al., 2010).

Catalytic Reactions and Synthesis

The compound has been implicated in studies involving catalytic reactions and synthesis methods. For example, research has explored its application in the synthesis of chiral intermediates such as methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin. This synthesis from L-aspartic acid demonstrates the compound's utility in producing chiral pharmaceutical ingredients with high enantiomeric purity (Zhang Xingxian, 2012).

Reaction Mechanisms and Chemical Properties

Several studies delve into the chemical properties and reaction mechanisms of "(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone." One such study discusses the rearrangement of active ester intermediates during peptide coupling, shedding light on the compound's reactivity and its implications for synthesizing bioactive peptides (Mahmoud et al., 2005).

Development of Synthetic Methodologies

The compound is also integral to the development of new synthetic methodologies. Research includes its use in liquid- and solid-phase synthesis of quinoxalines, demonstrating its versatility as a reagent for constructing heterocyclic compounds important in medicinal chemistry and material science (Attanasi et al., 2001).

特性

IUPAC Name |

tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHQCGACMYIDJE-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[(1Z)-N-methylethanimidoyl]acetamide](/img/structure/B1143168.png)

![(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride](/img/structure/B1143170.png)

![Cyclopenta[c]pyran-1(3H)-one, 3-ethoxyhexahydro-7-hydroxy-7-methyl-, [3S-(3alpha,4aalpha,7alpha,7aal](/img/no-structure.png)